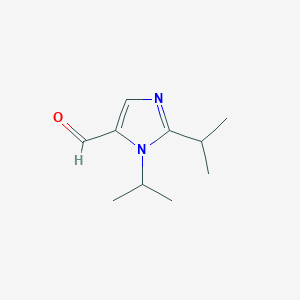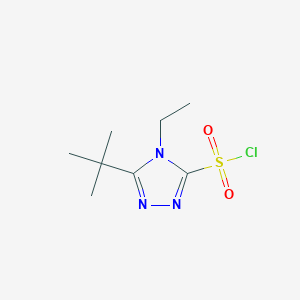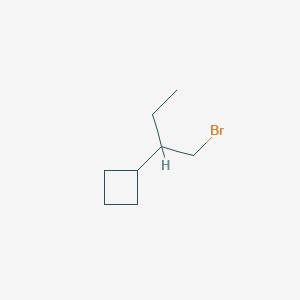
6-Bromo-8-methylquinolin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-8-methylquinolin-3-ol is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms
Méthodes De Préparation
The synthesis of 6-Bromo-8-methylquinolin-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 8-methylquinolin-3-ol using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the reaction temperature is maintained at a low level to prevent over-bromination .
Industrial production methods for quinoline derivatives often involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
6-Bromo-8-methylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced quinoline derivatives.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoline derivative, while oxidation can produce a quinoline N-oxide .
Applications De Recherche Scientifique
6-Bromo-8-methylquinolin-3-ol has a wide range of scientific research applications, including:
Biology: Quinoline derivatives, including this compound, exhibit antimicrobial, antiviral, and anticancer activities.
Industry: Quinoline derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-8-methylquinolin-3-ol involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, the compound may interact with other cellular targets, such as enzymes and receptors, to exert its biological effects.
Comparaison Avec Des Composés Similaires
6-Bromo-8-methylquinolin-3-ol can be compared with other similar quinoline derivatives, such as:
6-Chloro-8-methylquinolin-3-ol: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activities.
8-Methylquinolin-3-ol: Lacking the halogen substituent, this compound may have reduced reactivity compared to its brominated counterpart.
6-Bromoquinolin-3-ol: Without the methyl group, this compound may have different steric and electronic properties affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8BrNO |
|---|---|
Poids moléculaire |
238.08 g/mol |
Nom IUPAC |
6-bromo-8-methylquinolin-3-ol |
InChI |
InChI=1S/C10H8BrNO/c1-6-2-8(11)3-7-4-9(13)5-12-10(6)7/h2-5,13H,1H3 |
Clé InChI |
UGIDNWCRQXPRMW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC(=CN=C12)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)


![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)








![[3-(2,4-Dichlorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13191253.png)
